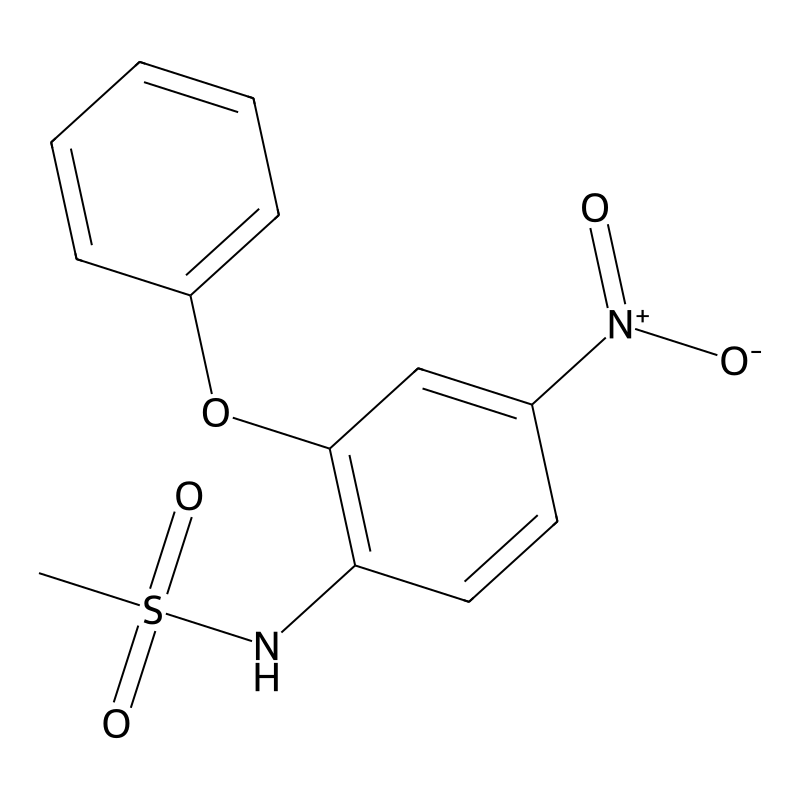

Nimesulide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic, Anti-inflammatory, and Antipyretic Properties

Nimesulide's primary area of research focuses on its pain-relieving (analgesic), inflammation-reducing (anti-inflammatory), and fever-reducing (antipyretic) properties. Studies have demonstrated its efficacy in managing acute pain, osteoarthritis pain, and dysmenorrhea [].

These effects are attributed to its ability to inhibit cyclooxygenase (COX), an enzyme involved in the production of inflammatory mediators like prostaglandins []. However, unlike traditional NSAIDs, nimesulide exhibits preferential inhibition of COX-2, which is thought to be more relevant to inflammation and pain compared to COX-1, which plays a role in stomach lining protection [].

Source

Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis:

Exploring Additional Mechanisms of Action

Research is ongoing to explore other potential mechanisms by which nimesulide exerts its therapeutic effects. These include:

Free Radical Scavenging

Studies suggest nimesulide might possess antioxidant properties, helping to neutralize harmful free radicals that contribute to inflammation and tissue damage [].

Modulation of Signaling Pathways

Nimesulide might influence various cellular signaling pathways involved in inflammation and pain perception, offering additional therapeutic benefits [].

Source

Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties. Its chemical formula is C₁₃H₁₂N₂O₅S, and it has a molar mass of 308.31 g/mol . Nimesulide primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of pain and inflammation . It is commonly prescribed for acute pain management, symptomatic treatment of osteoarthritis, and primary dysmenorrhea in individuals aged 12 and older .

Nimesulide's primary mechanism of action is believed to be through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins [, ]. However, its mechanism appears to be more complex and may involve additional pathways not fully understood [, ]. Some research suggests it may interact with other enzymes and signaling molecules like the ecto-5'-nucleotidase/adenosine A2A receptor pathway, but more investigation is needed [].

The major safety concern with Nimesulide is the risk of liver damage, including acute liver failure [, ]. The exact reasons for this are not fully understood, but it is thought to be an idiosyncratic reaction (unpredictable and affecting only certain individuals) []. Due to this risk, Nimesulide has been withdrawn from the market in many countries [].

Here are some additional points to consider:

- Nimesulide may also cause other side effects like gastrointestinal problems and skin reactions [].

- It can interact with other medications, so it's crucial to consult a doctor before taking it [].

- Due to its safety profile, Nimesulide is generally not considered a first-line treatment for pain or inflammation [].

- Reduction: The nitro group can be reduced to an amine, yielding N-(4-amino-2-phenoxy phenyl)methanesulfonamide, which exhibits enhanced reactivity for further modifications .

- Acylation: Nimesulide can participate in acylation reactions where an acyl group is introduced to the nitrogen atom of the sulfonamide moiety, resulting in N-acylated derivatives .

- Sulfonylation: Similar to acylation, sulfonylation involves the introduction of a sulfonyl group to the nitrogen atom, leading to various derivatives with potential biological activity .

These reactions facilitate the development of novel compounds with potentially improved pharmacological profiles.

Nimesulide's primary mechanism of action involves the inhibition of COX-2, leading to decreased production of prostaglandins associated with pain and inflammation . It also exhibits additional mechanisms that may contribute to its therapeutic effects:

- Ecto-5'-nucleotidase modulation: This pathway may enhance adenosine signaling, which has anti-inflammatory effects .

- Antioxidant activity: Nimesulide may scavenge free radicals and inhibit proteolytic enzymes involved in inflammatory processes .

Despite its efficacy, nimesulide has been associated with liver toxicity, leading to its withdrawal from several markets due to safety concerns .

The synthesis of nimesulide typically involves several steps:

- Starting Material: The process often begins with 2-nitro-5-methylphenol.

- Formation of Phenoxy Group: This is achieved through nucleophilic substitution reactions.

- Reduction: The nitro group is reduced to an amine using reducing agents such as tin and hydrochloric acid.

- Acylation/Sulfonylation: The resultant amine can be acylated or sulfonylated using acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine .

This multi-step synthesis allows for the production of various derivatives by modifying reaction conditions or starting materials.

Nimesulide is utilized primarily in clinical settings for:

- Pain Management: Effective for acute pain relief and conditions like osteoarthritis.

- Anti-inflammatory Treatment: Used in managing inflammatory disorders due to its COX-2 selectivity.

- Fever Reduction: Acts as an antipyretic agent in various conditions .

Several compounds share structural or functional similarities with nimesulide. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Celecoxib | COX-2 Inhibitor | Selective for COX-2; used for osteoarthritis and pain management; lower risk of gastrointestinal side effects compared to traditional NSAIDs. |

| Ibuprofen | Non-selective NSAID | Commonly used for pain relief; affects both COX-1 and COX-2; associated with gastrointestinal issues. |

| Diclofenac | Non-selective NSAID | Potent anti-inflammatory effects; higher risk of cardiovascular events compared to other NSAIDs. |

| Meloxicam | Preferential COX-2 Inhibitor | Designed for preferential inhibition of COX-2; used for arthritis treatment; lower risk of gastrointestinal complications than non-selective NSAIDs. |

Uniqueness of Nimesulide

The thermodynamic properties of nimesulide demonstrate significant variability depending on analytical conditions and crystalline form. Melting point determinations through differential scanning calorimetry reveal a range of 140-146°C under standard conditions, with more precise measurements yielding 149.4°C for the thermodynamically stable Form I polymorph [2] [5]. Advanced thermal analysis using differential scanning calorimetry and thermogravimetric methods has established a melting point of 147.5°C for nimesulide, with decomposition commencing at elevated temperatures [6] [7]. The melting point range of 143-144.5°C has been reported for crystals obtained from ethanol solutions, indicating solvent-dependent crystallization effects [8].

Table 1: Thermodynamic Parameters of Nimesulide

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point (°C) | 140-146 | General | ChemicalBook [2] |

| Melting Point (°C) | 149.4 | DSC analysis | Brazilian study [5] |

| Melting Point (°C) | 147.5 | DSC analysis | RSC Physical Chemistry [6] |

| Melting Point (°C) | 143-144.5 | From ethanol crystals | ChemBK [8] |

| Melting Point (°C) | 145-147 | General range | Fisher Scientific [9] |

| pKa | 6.56 ± 0.03 | H₂O, 25°C, I=0.02 | ChemicalBook [2] |

| pKa | 6.5 | Sulfonamide moiety | Farmacia Journal [10] |

| Enthalpy of Fusion (J/g) | 117.5 ± 5.2 | Form I | Nature 2023 [3] |

| Enthalpy of Fusion (J/g) | 108.6 ± 3.3 | Form II | Nature 2023 [3] |

The dissociation constant (pKa) of nimesulide has been experimentally determined as 6.56 ± 0.03 in aqueous solution at 25°C with ionic strength 0.02, reflecting the weakly acidic character of the sulfonamide moiety [2] [10]. This pKa value indicates that nimesulide exists predominantly in its molecular form under physiological pH conditions, with significant ionization occurring only in alkaline environments. The sulfonamide functional group contributes to the compound's acidic properties, with deprotonation occurring at the nitrogen atom under basic conditions [10].

Thermodynamic analysis reveals distinct enthalpy of fusion values for different polymorphic forms of nimesulide. Form I, the thermodynamically stable polymorph, exhibits an enthalpy of fusion of 117.5 ± 5.2 J/g, while the metastable Form II demonstrates a lower value of 108.6 ± 3.3 J/g [3]. These differential thermodynamic properties reflect the distinct molecular arrangements and hydrogen bonding patterns characteristic of each polymorphic form.

Solubility Behavior in Various Solvent Systems

The solubility profile of nimesulide exhibits pronounced dependence on solvent polarity and chemical composition. Aqueous solubility remains extremely limited, with reported values ranging from less than 50 μg/ml to approximately 0.02 g/L under ambient conditions [11] [12] [13]. This poor aqueous solubility classifies nimesulide as a Biopharmaceutics Classification System Class II compound, characterized by low solubility and high permeability [11].

Table 2: Solubility Behavior in Various Solvent Systems

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | <50 μg/ml | Room temp | Multiple sources [12] |

| Water | 0.01 mg/ml | Room temp | Photostability study [14] |

| Water | ~0.02 g/L | Room temp | MDPI 2021 [11] |

| Acetone | 7.812 × 10⁻² (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |

| Acetone | Freely soluble | Room temp | ChemicalBook [2] |

| Ethanol | 1 mg/ml | Room temp | Cayman Chemical [12] |

| Ethanol | 2.169 × 10⁻³ (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |

| DMSO | 15 mg/ml | Room temp | Multiple sources [12] |

| DMF | 15 mg/ml | Room temp | Multiple sources [12] |

| Chloroform | Freely soluble | Room temp | ChemBK [8] |

| Dichloromethane | Freely soluble | Room temp | ChemBK [8] |

| Toluene | 1.788 × 10⁻³ (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |

| Isopropanol | 1.201 × 10⁻³ (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |

| Tetrahydrofuran | 3.651 × 10⁻² (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |

| Ethyl acetate | 3.803 × 10⁻² (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |

Comprehensive solubility studies conducted over the temperature range 273.15 to 318.15 K reveal that nimesulide demonstrates maximum solubility in acetone, with a mole fraction of 7.812 × 10⁻² at 318.15 K [15]. The solubility ranking in organic solvents follows the order: acetone > 2-butanone > cyclohexanone > ethyl acetate > tetrahydrofuran > acetonitrile > ethanol > toluene > isobutanol > isopropanol > propylene glycol [15]. This solubility pattern reflects the compound's affinity for moderately polar organic solvents with appropriate hydrogen bonding capabilities.

The solubility behavior in mixed solvent systems demonstrates complex interactions between nimesulide and solvent components. In ethyl acetate-isopropanol mixtures, solubility increases progressively with increasing ethyl acetate mass fraction, indicating preferential solvation by the more polar component [15]. Thermodynamic analysis of dissolution processes reveals that solute-solvent interactions play a crucial role in determining solubility patterns, with preferential solvation parameters indicating selective molecular interactions based on solvent composition [15].

Partition Coefficient (LogP) and Lipophilicity

The lipophilicity of nimesulide, as quantified by partition coefficient measurements, demonstrates moderate lipophilic character with computed LogP values ranging from 2.6 to 2.63 [16] [17]. Experimental determination of lipophilicity through octanol-water partitioning systems reveals pH-dependent behavior, with LogD values showing significant variation across physiological pH ranges [18] [19].

Table 3: Partition Coefficient and Lipophilicity Parameters

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| LogP | 2.63 | XLogP calculation | IUPHAR Guide [16] |

| LogP | 2.6 | Experimental | University of Hertfordshire [17] |

| LogP | 26.9 | Moderate lipophilicity | University of Hertfordshire [17] |

| LogD₆.₈ | Variable with pH | pH 6.8 | PMC study [19] |

| Topological Polar Surface Area | 106.92 Ų | Computed | IUPHAR Guide [16] |

| Hydrogen Bond Donors | 1 | Computed | IUPHAR Guide [16] |

| Rotatable Bonds | 5 | Computed | IUPHAR Guide [16] |

Detailed lipophilicity investigations utilizing reversed-phase high-performance liquid chromatography with octanol-modified mobile phases demonstrate that nimesulide exhibits pH-dependent partitioning behavior that deviates from theoretical Henderson-Hasselbalch predictions [18]. The LogD₆.₈ values show superior correlation with membrane permeability compared to LogP values, indicating the importance of ionization state in determining biological transport properties [19].

The compound's lipophilicity profile is characterized by a topological polar surface area of 106.92 Ų, one hydrogen bond donor, and five rotatable bonds, contributing to its moderate membrane permeability characteristics [16]. These molecular descriptors suggest favorable pharmacokinetic properties while maintaining sufficient aqueous interaction capability for biological activity.

Solid-State Stability Under Environmental Stressors

Nimesulide demonstrates variable stability responses to different environmental stress conditions, with thermal stability representing the most favorable aspect of its physicochemical profile. Thermal stability studies reveal that nimesulide remains stable up to 208.2°C under nitrogen atmosphere conditions, with decomposition onset occurring at approximately 200°C [6] [7] [5].

Table 4: Thermal Stability Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Thermal Stability Range | Up to 208.2°C | Nitrogen atmosphere | Brazilian study [5] |

| Decomposition Onset | 200°C | Slow degradation | RSC Physical Chemistry [6] |

| Decomposition Onset | 220-390°C | Mass loss 71.9% | Nature 2023 [3] |

| Decomposition Temperature | 330°C (exothermic peak) | Decomposition peak | Nature 2023 [3] |

| Glass Transition Temperature | 10-15°C | Equilibrium Tg⁰ | RSC Physical Chemistry [6] |

| Boiling Point (predicted) | 442.0 ± 55.0°C | Predicted value | ChemicalBook [2] |

| Vapor Pressure | 1.3 mmHg at 25°C | At 25°C | Aarey Drugs [20] |

Comprehensive thermal analysis using differential scanning calorimetry and thermogravimetric techniques reveals that nimesulide exhibits a glass transition temperature of 10-15°C for the amorphous form, with thermal degradation proceeding through multiple stages [6]. The primary decomposition occurs between 220-390°C with 71.9% mass loss, accompanied by an exothermic peak at 330°C attributed to complete molecular decomposition [3].

Table 5: Environmental Stress Response Profile

| Stress Type | Response | Degradation Products | Stability Assessment | Reference |

|---|---|---|---|---|

| Photodegradation (UV 254nm) | Degradation after 80h | 2-phenoxy-4-nitroaniline, methanesulfonic acid | Relatively photostable | Czech photostability study [14] |

| Photodegradation (UV 350nm) | Stable after 100h | No degradation | Photostable | Czech photostability study [14] |

| Acid Hydrolysis | Degradation observed | Minor degradation products | Susceptible | HPLC stability study [21] |

| Alkaline Hydrolysis | Degradation observed | Minor degradation products | Susceptible | HPLC stability study [21] |

| Oxidative Stress (H₂O₂) | Degradation observed | Multiple products | Susceptible | HPLC stability study [21] |

| Heat Exposure | Stable | No degradation | Thermally stable | Multiple studies [6] [7] |

| Moisture/Humidity | Affects crystal form | Polymorphic changes | Affects solid state | Polymorphism studies [22] |

Photochemical stability investigations demonstrate that nimesulide exhibits relatively good photostability under normal lighting conditions but shows degradation when exposed to intense ultraviolet radiation at 254 nm wavelength [14] [23]. After 80 hours of UV exposure, the primary degradation products identified include 2-phenoxy-4-nitroaniline and methanesulfonic acid, indicating cleavage of the sulfonamide bond under photolytic conditions [14].

Chemical stability studies reveal that nimesulide demonstrates susceptibility to hydrolytic degradation under both acidic and alkaline conditions, with degradation products appearing after extended exposure to 2 M hydrochloric acid or sodium hydroxide at elevated temperatures [21]. Oxidative stress conditions using 35% hydrogen peroxide result in multiple degradation products, indicating susceptibility to oxidative degradation pathways [21].

The solid-state stability of nimesulide is significantly influenced by moisture and humidity conditions, which can induce polymorphic transformations between the thermodynamically stable Form I and metastable Form II [22] [24]. These polymorphic transitions affect dissolution properties and bioavailability, with Form II demonstrating faster dissolution rates compared to Form I [22]. Environmental humidity conditions can promote amorphous-to-crystalline transitions in processed pharmaceutical formulations, emphasizing the importance of moisture control in manufacturing and storage processes [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.6 (LogP)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 54 of 56 companies with hazard statement code(s):;

H301 (87.04%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Nimesulide is a nonsteroidal arylsulfonamide with anti-inflammatory properties. Nimesulide inhibits the cyclooxygenase-mediated conversion of arachidonic acid to pro-inflammatory prostaglandins. Modestly selective for COX-2, this agent binds to the enzyme, thereby inactivating it. Nimesulide may inhibit some carcinogenic COX-2-related carcinogenic effects on xenobiotic metabolism, apoptosis, immune surveillance and angiogenesis (overexpressed COX-2 in tumor epithelial cells enhances production of vascular growth factors and the formation of capillary-like networks). (NCI04)

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX17 - Nimesulide

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA26 - Nimesulide

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Renal (50%), fecal (29%)

Metabolism Metabolites

Wikipedia

Tetraphenylene

Biological Half Life

Use Classification

Dates

Effectiveness of Nimesulide in Acute Fever Management in Adults: Retrospective Electronic Medical Records Database Study Outcome in Outpatient Department

S Arulrhaj, Mangesh Tiwaskar, Mudit Sabharwal, Rajiv Saikia, Sarfaraz Majid, Rahul Rathod, Amey Mane, Anup Petare, Ravindra Kale, K K AggarwalPMID: 34431273 DOI:

Abstract

Various clinical trials have established anti-inflammatory and antipyretic properties of Nimesulide in a controlled setting, however, the fever management in real-world settings is quite different.To assess the effectiveness of Nimesulide in acute fever management in real-world clinical practice.

A retrospective, multicenter study was conducted on electronic medical records (EMR) of 302 patients visiting out-patient departments at three centers between Jan 2016 and Jan 2020 and were prescribed Nimesulide for acute fever. The effectiveness of Nimesulide was analyzed as a change in fever from baseline to follow-up visit within 14 days and tolerability as the number of side effects captured post-Nimesulide ingestion.

The provisional diagnosis at the baseline visit reported major complaints like fever, fever with abdominal pain, body-ache, cough and myalgia. The mean baseline body temperature was 103.2±1.5°F with a mean duration of 4.4±2.8 days significantly (p 0.0001) decreased to 99.7±1.8°F on the administration of Nimesulide. The liver and the renal profiles were found to be normal on records, and the side effects such as nausea and dyspepsia were reported only in 2% of patients.

Nimesulide was found to be well-tolerated and effective as an antipyretic for acute fever management in adults during short-term use in real-world clinical practice.

New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects

Tuğba Güngör, Adem Ozleyen, Yakup Berkay Yılmaz, Pinar Siyah, Mehmet Ay, Serdar Durdağı, Tugba Boyunegmez TumerPMID: 34077833 DOI: 10.1016/j.ejmech.2021.113566

Abstract

Seventeen new amide/sulfonamide containing nimesulide derivatives were synthesized and characterized by several spectroscopic techniques and primarily investigated for their inhibitory potential on COX enzymes and other pro-inflammatory factors. Experimental analyses showed that among seventeen compounds, N8 and N10 have remarkable potency and selectivity for the COX-2 enzyme over COX-1 at very low doses as compared to nimesulide. Moreover, both N8 and N10 selectively reduced the Lipopolysaccharide (LPS)-stimulated COX-2 mRNA expression level while the COX-1 level remained stable. Both PGErelease and nitric oxide production in macrophage cells were significantly suppressed by the N8 and N10 treatment groups. In silico ADME/Tox, molecular docking and molecular dynamics (MD) simulations were also conducted. Additionally, all compounds were also screened in a panel of cancer cell lines for their antiproliferative properties by MTT and SRB assays. Compound N17 exhibited a considerable antiproliferative effect on the colon (IC

: 9.24 μM) and breast (IC

: 11.35 μM) cancer cell lines. N17 exposure for 48 h decreased expression of anti-apoptotic protein BCL-2 and increased the expression of apoptogenic BAX. Besides, the BAX/BCL-2 ratio was increased with visible ultrastructural changes and apoptotic bodies under scanning electron microscopy. In order to investigate the structural and dynamical properties of selected hits on the target structures, multiscale molecular modeling studies are also conducted. Our combined in silico and in vitro results suggest that N8 and N10 could be further developed as potential nonsteroidal anti-inflammatory drugs (NSAIDs), while cytotoxic N17 might be studied as a potential lead compound that could be developed as an anticancer agent.

Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety

Begüm Nurpelin Sağlık, Derya Osmaniye, Serkan Levent, Ulviye Acar Çevik, Betül Kaya Çavuşoğlu, Yusuf Özkay, Zafer Asım KaplancıklıPMID: 33071054 DOI: 10.1016/j.ejmech.2020.112918

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) cause peptic lesions in the gastrointestinal mucosa by inhibiting the cyclooxygenase-1 (COX-1) enzyme. Selective COX-2 inhibition causes decreased side effects over current NSAIDs. Therefore, the studies about selective inhibition of COX-2 enzyme are very important for new drug development. The design, synthesis and biological activity evaluation of novel derivatives bearing thiazolylhydrazine-methyl sulfonyl moiety as selective COX-2 inhibitors were aimed in this paper. The structures of synthesized compounds were assigned using different spectroscopic techniques such asH NMR,

C NMR and HRMS. In addition, the estimation of ADME parameters for all compounds was carried out using in silico process. The evaluation of in vitro COX-1/COX-2 enzyme inhibition was applied according to the fluorometric method. According to the enzyme inhibition results, synthesized compounds showed the selectivity against COX-2 enzyme inhibition as expected. Compounds 3a, 3e, 3f, 3g, 3i and 3j demonstrated significant COX-2 inhibition potencies. Among them, compound 3a was found to be the most effective derivative with an IC

value of 0.140 ± 0.006 μM. Moreover, it was seen that compound 3a displayed a more potent inhibition profile at least 12-fold than nimesulide (IC

= 1.684 ± 0.079 μM), while it showed inhibitory activity at a similar rate of celecoxib (IC

= 0.132 ± 0.005 μM). Molecular modelling studies aided in the understanding of the interaction modes between this compound and COX-2 enzyme. It was found that compound 3a had a significant binding property. In addition, the selectivity of obtained derivatives on COX-2 enzyme could be explained and discussed by molecular docking studies.

Untargeted metabolomics changes on Gammarus pulex induced by propranolol, triclosan, and nimesulide pharmaceutical drugs

Mahsa N Sheikholeslami, Cristian Gómez-Canela, Leon P Barron, Carlos Barata, Maryam Vosough, Roma TaulerPMID: 32758777 DOI: 10.1016/j.chemosphere.2020.127479

Abstract

The presence of pharmaceuticals and personal care products (PPCPs) in natural water resources due to incomplete removal in Wastewater Treatment Plants (WWTPs) is a serious environmental concern at present. In this work, the effects of three pharmaceuticals (propranolol, triclosan, and nimesulide) on Gammarus pulex metabolic profiles at different doses and times of exposure have been investigated by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The complex data sets generated in the different exposure experiments were analyzed with the ROIMCR procedure, based on the selection of the MS regions of interest (ROI) data and on their analysis by the Multivariate Curve-Resolution Alternating Least Squares (MCR-ALS) chemometrics method. This approach, allowed the resolution and identification of the metabolites present in the analyzed samples, as well as the estimation of their concentration changes due to the exposure experiments. ANOVA Simultaneous Component Analysis (ASCA) and Partial Least Squares Discriminant Analysis (PLS-DA) were then conducted to assess the changes in the concentration of the metabolites for the three pharmaceuticals at the different conditions of exposure. The three tested pharmaceuticals changed the concentrations of metabolites, which were related to different KEGG functional classes. These changes summarize the biochemical response of Gammarus pulex to the exposure by the three investigated pharmaceuticals. Possible pathway alterations related to protein synthesis and oxidative stress were observed in the concentration of identified metabolites.On-off Fluorescent Switching of Excitation-independent Near-ultraviolet Emission Carbon Nanobelts for Ultrasensitive Detection Nimesulide in Pharmaceutical Tablet

Zhongxia Wang, Yuanfei Gao, Wenjuan Wang, Fenying Kong, Hengye Li, Dahe Fan, Wei WangPMID: 32655105 DOI: 10.2116/analsci.20P181

Abstract

Here, we present an excellent strategy of unmodified near-ultraviolet fluorescence nitrogen doping carbon nanobelts (NFNCBs) for detecting nimesulide (Nim). After a simple hydrothermal process of uric acid and hydroquinone in DMF solvent, NFNCBs shows the shape of corroded stalactite-like composed of nanobelts aggregates, near-ultraviolet luminescence and a narrowed full width at half maximum. This could improve/change the electronic properties and surface chemical active site, as the result of a sensitive response to Nim. By employing this sensor, the quantitative measurement displays a linear range of 2.0 nM - 100.0 μM with a lower detection limit of 0.21 nM (3σ/k) for Nim. Our work has provided a high selectivity for Nim, which may be capable for pharmaceutical sample analysis in real tablets. Furthermore, the results concerning the recoveries (96.3 - 106.2%) for real sample analysis indicate that this nanoprobe might expand a good avenue to design an effective luminescence nanoprobe for other biologically related drugs.Anaphylaxis to nimesulide

Marco Dubini, Paolo Marraccini, Clizia Gagliardi, Sara Marelli, Federica RivoltaPMID: 33845133 DOI: 10.1016/j.anai.2021.04.007

Abstract

Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide

Wei Wei, Veronica I Evseenko, Mikhail V Khvostov, Sergey A Borisov, Tatyana G Tolstikova, Nikolay E Polyakov, Aleksandr V Dushkin, Wenhao Xu, Lu Min, Weike SuPMID: 33802031 DOI: 10.3390/molecules26061513

Abstract

Nimesulide (NIM,-(4-nitro-2-phenoxyphenyl)methanesulfonamide) is a relatively new nonsteroidal anti-inflammatory analgesic drug. It is practically insoluble in water (<0.02 mg/mL). This very poor aqueous solubility of the drug may lead to low bioavailability. The objective of the present study was to investigate the possibility of improving the solubility and the bioavailability of NIM via complexation with polysaccharide arabinogalactan (AG), disodium salt of glycyrrhizic acid (Na

GA), hydroxypropyl-β-cyclodextrin (HP-β-CD) and MgCO

. Solid dispersions (SD) have been prepared using a mechanochemical technique. The physical properties of nimesulide SD in solid state were characterized by differential scanning calorimetry and X-ray diffraction studies. The characteristics of the water solutions which form from the obtained solid dispersions were analyzed by reverse phase and gel permeation HPLC. It was shown that solubility increases for all complexes under investigation. These phenomena are obliged by complexation with auxiliary substances, which was shown by

H-NMR relaxation methods. The parallel artificial membrane permeability assay (PAMPA) was used for predicting passive intestinal absorption. Results showed that mechanochemically obtained complexes with polysaccharide AG, Na

GA, and HP-β-CD enhanced permeation of NIM across an artificial membrane compared to that of the pure NIM. The complexes were examined for anti-inflammatory activity on a model of histamine edema. The substances were administered

to CD-1 mice. As a result, it was found that all investigated complexes dose-dependently reduce the degree of inflammation. The best results were obtained for the complexes of NIM with Na

GA and HP-β-CD. In noted case the inflammation can be diminished up to 2-fold at equal doses of NIM.

Development of nimesulide amorphous solid dispersions via supercritical anti-solvent process for dissolution enhancement

Guijin Liu, Ling Gong, Jiawen Zhang, Zhenyao Wu, Han Deng, Shiming DengPMID: 32645426 DOI: 10.1016/j.ejps.2020.105457

Abstract

Formulating amorphous solid dispersions (ASDs) is one of the most promising strategies to overcome solubility limitations in drug development. In this work, development of nimesulide (NIM) ASDs via supercritical anti-solvent (SAS) process was proposed, where the mixtures of dichloromethane (DCM) and methanol (MeOH) were selected as the liquid solvent, and the mixtures of hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) were the dispersing materials. The effects of NIM/HPMC/PVP (w/w/w) ratio and DCM/MeOH (v/v) ratio on particle solid-state properties were investigated to identify successful operating conditions. NIM-ASDs powders were formed by well separated spherical microparticles, where NIM crystals had transformed into amorphous state completely; the production yield was 93.6 ± 1.14%; and the reproducibility was very high. For NIM-ASDs, intermolecular interactions between NIM and dispersing materials were formed; the residual solvent was far below the ICH limit; and the chemical structure of NIM did not be degraded or disrupted. Moreover, NIM-ASDs increased the NIM solubility in PBS (pH=6.8) more than 5-folds; the dissolution of NIM from NIM-ASDs granules was faster and more complete than that from commercial Aulin® granules in PBS (pH=6.8). Also, NIM-ASDs well hindered the aging in the recrystallization of amorphous NIM during 12-month sealed storage. Overall, development of NIM-ASDs via SAS process presents an opportunity that as a modified product to increase the efficacy of NIM.COX-2 Inhibition Antagonizes Intra-Accumbens 2-Arachidonoylglycerol-Mediated Reduction in Ethanol Self-Administration in Rats

Francisco J Pavon, Ilham Polis, David G Stouffer, Marisa Roberto, Rémi Martin-Fardon, Fernando Rodriguez de Fonseca, Loren H Parsons, Antonia SerranoPMID: 32944989 DOI: 10.1111/acer.14456

Abstract

Ethanol (EtOH) self-administration is particularly sensitive to the modulation of CBsignaling in the nucleus accumbens (NAc) shell, and EtOH consumption increases extracellular levels of the endogenous cannabinoid CB

receptor agonist 2-arachidonoyl glycerol (2-AG) in this brain region. Stimulation of CB

receptor with agonists increases EtOH consumption, suggesting that EtOH-induced increases in 2-AG might sustain motivation for EtOH intake.

In order to further explore this hypothesis, we analyzed the alterations in operant EtOH self-administration induced by intra-NAc shell infusions of 2-AG itself, the CB

inverse agonist SR141716A, the 2-AG clearance inhibitor URB602, anandamide, and the cyclooxygenase-2 (COX-2) inhibitor nimesulide.

Surprisingly, self-administration of 10% EtOH was dose-dependently reduced by either intra-NAc shell SR141716A or 2-AG infusions. Similar effects were found by intra-NAc shell infusions of URB602, suggesting again a role for accumbal 2-AG on the modulation of EtOH intake. Intra-NAc shell anandamide did not alter EtOH self-administration, pointing to a specific role for 2-AG in the modulation of EtOH self-administration. Finally, the inhibitory effect of intra-NAc shell 2-AG on EtOH intake was significantly reversed by pretreatment with nimesulide, suggesting that oxidative metabolites of 2-AG might mediate these inhibitory effects on operant self-administration.

We propose that 2-AG signaling in the NAc exerts an inhibitory influence on EtOH consumption through a non-CB1 receptor mechanism involving the COX-2 pathway.

Proteomics-based screening of the target proteins associated with antidepressant-like effect and mechanism of nimesulide

Wen Luo, Ying Luo, Junqing YangPMID: 32632112 DOI: 10.1038/s41598-020-66420-z